molecular formula C16H15ClO5 B5810781 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

カタログ番号 B5810781
分子量: 322.74 g/mol
InChIキー: HAXSUFMCKFJONI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid, also known as Olmesartan medoxomil, is a widely used drug in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.

作用機序

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a reduction in blood pressure. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil selectively binds to the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictor effects of angiotensin II.
Biochemical and physiological effects:
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in patients with hypertension, and to improve endothelial function in patients with coronary artery disease. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has also been shown to have anti-inflammatory effects, and to reduce oxidative stress in animal models.

実験室実験の利点と制限

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a number of advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for investigating the renin-angiotensin system. However, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a short half-life, which can make it difficult to study its long-term effects. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is a relatively expensive drug, which can limit its use in some experiments.

将来の方向性

There are a number of future directions for research on 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil. One area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in the treatment of diabetic nephropathy. Another area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in combination with other drugs for the treatment of hypertension. Finally, there is interest in investigating the long-term effects of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil on cardiovascular outcomes.

合成法

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is synthesized by reacting 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with 2-chloro-4-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then converted to 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil by reaction with methyl chloroformate.

科学的研究の応用

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been extensively studied in clinical trials for its efficacy in the treatment of hypertension. It has also been investigated for its potential use in the prevention and treatment of cardiovascular disease, including heart failure, stroke, and myocardial infarction. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been studied for its effects on renal function and its potential use in the treatment of diabetic nephropathy.

特性

IUPAC Name

3-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXSUFMCKFJONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。